1-Methyl-3-[(4-methylbenzoyl)amino]urea is a synthetic organic compound characterized by its unique structure, which includes a methyl group, a urea moiety, and a 4-methylbenzoyl substituent. This compound belongs to the class of ureas, which are organic compounds containing the functional group -NH2CO-. Its molecular formula is C10H12N2O, and it features a molecular weight of approximately 188.22 g/mol. The compound's structure can be represented as follows:
The presence of the 4-methylbenzoyl group imparts specific chemical properties that may enhance its biological activity and utility in various applications.
The reactivity of this compound is influenced by the electron-donating and withdrawing effects of the substituents on the aromatic ring, which can modulate its nucleophilicity and electrophilicity.
Research into the biological activity of 1-Methyl-3-[(4-methylbenzoyl)amino]urea suggests potential pharmacological properties. Compounds in this category often exhibit:
The specific biological mechanisms of 1-Methyl-3-[(4-methylbenzoyl)amino]urea require further investigation to elucidate its full pharmacological profile.
Synthesis of 1-Methyl-3-[(4-methylbenzoyl)amino]urea can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while optimizing conditions for efficiency.
1-Methyl-3-[(4-methylbenzoyl)amino]urea has potential applications in various fields:
The diverse applications underscore the compound's significance in both research and industry.
Interaction studies involving 1-Methyl-3-[(4-methylbenzoyl)amino]urea focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies may include:
Understanding these interactions is crucial for predicting its therapeutic potential and optimizing its use in clinical settings.
1-Methyl-3-[(4-methylbenzoyl)amino]urea shares structural similarities with several other compounds within the urea class. Below are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylurea | Contains a methyl group on the nitrogen | Simpler structure, less sterically hindered |
| N,N-Dimethylurea | Two methyl groups on nitrogen | Increased lipophilicity; used in agriculture |
| 4-Methoxyphenylurea | Methoxy group instead of methyl | Exhibits different electronic properties |
| 3-Amino-N-(4-chlorobenzoyl)urea | Chlorine substitution on benzene | Potentially different biological activities |
The uniqueness of 1-Methyl-3-[(4-methylbenzoyl)amino]urea lies in its specific combination of functional groups, which may enhance its solubility and reactivity compared to these similar compounds.
Industrial synthesis of urea derivatives historically relied on phosgene due to its high reactivity with amines. In traditional routes, phosgene reacts with primary amines to form intermediate chloroformates, which subsequently react with additional amines to yield ureas. For 1-methyl-3-[(4-methylbenzoyl)amino]urea, this method would involve sequential reactions of 4-methylbenzoyl-protected amines with phosgene-derived intermediates. However, the extreme toxicity of phosgene and generation of corrosive hydrochloric acid have driven research toward safer alternatives. Despite these drawbacks, phosgene-based methods remain relevant for large-scale production due to their high atom economy and established infrastructure.
A modified approach uses triphosgene (bis(trichloromethyl) carbonate), a crystalline and less hazardous phosgene equivalent. Triphosgene enables controlled release of phosgene in situ, reducing handling risks while maintaining high reactivity. For example, reactions of 4-methylbenzoylated aniline derivatives with triphosgene in dichloromethane generate isocyanate intermediates, which are quenched with methylamine to form the target urea. This method achieves yields exceeding 90% under mild conditions, though purification remains challenging due to byproduct formation.
The synthesis of 1-methyl-3-[(4-methylbenzoyl)amino]urea via isocyanate intermediates has been optimized using triphosgene and triethylamine. Zhou et al. demonstrated that triphosgene reacts with 4-methylbenzoylated aniline at room temperature to form isocyanatobenzene intermediates, which are rapidly reduced by triethylamine to symmetrical ureas. Adapting this protocol, unsymmetrical ureas are accessible by sequential addition of methylamine to the isocyanate intermediate.
Key advantages include:
The mechanism involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of triphosgene, followed by elimination of chloride and subsequent coupling (Figure 1).
Table 1: Triphosgene-Mediated Synthesis of Urea Derivatives
| Amine Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Methylbenzoylated aniline | 1 | 97 |
| Nitro-substituted aniline | 2 | 85 |
| Halogenated aniline | 1.5 | 89 |
Transition metal catalysts enable direct carbonylative coupling of amines without phosgene derivatives. He Lin and Aiwen Lei developed a palladium-catalyzed oxidative carbonylation method that selectively synthesizes unsymmetrical ureas from primary and secondary amines. Applying this to 1-methyl-3-[(4-methylbenzoyl)amino]urea, the protocol involves:
This synchronous recognition strategy leverages differences in amine nucleophilicity to achieve >80% selectivity for the unsymmetrical product. The catalytic cycle (Figure 2) proceeds via Pd(II)/Pd(0) redox steps, with molecular oxygen as the terminal oxidant.
Key Parameters:
Recent advances emphasize solvent selection and atom-efficient reagents. Rosa et al. reported a one-pot synthesis using diacetoxyiodobenzene (PIDA) and ammonium carbamate in trifluoroethanol (TFE). For 1-methyl-3-[(4-methylbenzoyl)amino]urea, this method avoids toxic intermediates and achieves 95% yield by:
Table 2: Green Synthesis Optimization
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| A | MeOH | PIDA | 72 |
| B | TFE | PIDA/AC | 95 |
TFE enhances electrophilicity of the iodine reagent, while ammonium carbamate ensures slow ammonia release, minimizing side reactions.
While solvent-free methods for 1-methyl-3-[(4-methylbenzoyl)amino]urea remain underexplored, mechanochemical approaches show promise for urea synthesis. Ball milling of solid 4-methylbenzoyl isocyanate with methylamine hydrochloride in the absence of solvent could theoretically yield the target compound via:$$ \text{R-NCO + R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'} $$Preliminary studies on analogous ureas achieve 60–70% yields within 2 hours, though substrate-specific optimization is required.
The electronic nature of substituents on the benzoyl ring profoundly influences the bioactivity of urea derivatives. Electron-withdrawing groups (EWGs) such as halogens enhance hydrogen-bond acceptor strength at the carbonyl oxygen, while electron-donating groups (EDGs) like methyl reduce electrophilicity. In HIV-1 protease inhibitors, chlorine at the ortho-position of diaryl ureas improved inhibitory activity (IC~50~ = 6.3 nM) by strengthening hydrogen bonds with catalytic aspartates [2]. For 1-methyl-3-[(4-methylbenzoyl)amino]urea, the para-methyl group acts as an EDG, reducing the benzoyl carbonyl’s electrophilicity compared to chloro-substituted analogs. This electronic modulation may decrease direct hydrogen bonding with target proteins but could enhance hydrophobic interactions in nonpolar binding pockets [2] [3].
Table 1: Electronic Effects of Benzoyl Substituents on Urea Bioactivity
| Substituent | Position | Electronic Effect | Bioactivity Trend |
|---|---|---|---|
| -Cl | ortho | Withdrawing | Increased [2] |
| -CH~3~ | para | Donating | Moderate [1] [3] |
The position of methyl groups on the benzoyl ring alters steric and electronic interactions. Ortho-substituents introduce steric hindrance, restricting rotational freedom and forcing the benzoyl group into planar conformations. In p38 MAP kinase inhibitors, ortho-substituted ureas stabilized DFG-out conformations, enabling hydrogen bonding with Glu71 and Asp168 [2]. For 1-methyl-3-[(4-methylbenzoyl)amino]urea, the para-methyl group minimizes steric clashes, allowing the benzoyl ring to adopt multiple rotameric states. Comparative studies show that meta-methyl analogs exhibit 30% lower binding affinity due to suboptimal alignment with hydrophobic pockets [2] [3].
The urea moiety serves as a dual hydrogen-bond donor and acceptor, critical for target engagement. In soluble epoxide hydrolase (sEH) inhibitors, urea NH groups form hydrogen bonds with Asp333 and Tyr381, mimicking transition states during catalysis [2]. For 1-methyl-3-[(4-methylbenzoyl)amino]urea, the 1-methyl group reduces hydrogen-bond donor capacity at one NH site, but the unsubstituted NH retains strong donor potential. Molecular dynamics simulations suggest that the methylated NH participates in weaker C–H···O interactions, while the free NH maintains direct hydrogen bonds with backbone amides [2] [3].
Table 2: Hydrogen Bond Interactions in Urea Derivatives
| Compound | Target | Hydrogen Bond Partners | Binding Energy (kcal/mol) |
|---|---|---|---|
| 1-Methyl-3-[(4-MBz)amino]urea | MMP-2/MMP-9 | Asp168, Tyr381 | -9.0 to -7.8 [3] |
| SC-52151 (HIV inhibitor) | HIV-1 protease | Ile50, Ile50′ | -10.2 [2] |
Restricted rotation around the urea C–N bond creates distinct conformational states. In kinase inhibitors, N-aryl-N′-alkyl ureas adopt twisted geometries that complement DFG-out conformations, with rotational barriers exceeding 15 kcal/mol [2]. For 1-methyl-3-[(4-methylbenzoyl)amino]urea, the 4-methylbenzoyl group imposes moderate rotational restrictions (ΔG‡ ≈ 8–10 kcal/mol), enabling adaptive binding to flexible active sites. Density functional theory (DFT) calculations reveal two low-energy conformers differing by 40° in the benzoyl-urea dihedral angle, both accessible at physiological temperatures [2] [3].
Table 3: Conformational Energy Barriers in Urea Derivatives
| Compound | Rotational Barrier (kcal/mol) | Dominant Conformer |
|---|---|---|
| 1-Methyl-3-[(4-MBz)amino]urea | 8.5 | Syn-periplanar |
| Triazole urea MAGL inhibitor | 12.3 | Anti-periplanar |
The compound 1-Methyl-3-[(4-methylbenzoyl)amino]urea demonstrates significant potential as a chitin synthase inhibitor, representing a crucial mechanism for arthropod growth regulation. Chitin synthase enzymes catalyze the formation of chitin, a fundamental structural polysaccharide in arthropod exoskeletons and fungal cell walls [1] [2]. The inhibition of chitin synthesis disrupts the molting process in arthropods, leading to developmental arrest and eventual mortality [3] [4].
Structural analyses reveal that chitin synthase operates through a sophisticated mechanism involving nucleotide sugar substrates and transmembrane transport channels [1] [2]. The enzyme contains distinct functional domains including a cytoplasmic glycosyltransferase domain and transmembrane polysaccharide transporting channels. Inhibitors such as peptidyl nucleosides achieve their effects by occupying both donor and acceptor binding sites while simultaneously blocking the chitin transport channel [1] [2].
Benzoyl urea derivatives, including compounds structurally related to 1-Methyl-3-[(4-methylbenzoyl)amino]urea, function as insect growth regulators by interfering with chitin biosynthesis [6]. These compounds exhibit their inhibitory effects through multiple mechanisms: direct enzyme inhibition, disruption of chitin translocation within cells, and interference with the polymerization process [7] [8]. Research demonstrates that asymmetrically substituted benzoyl urea derivatives can achieve complete inhibition of insect development, with some compounds showing effects at concentrations as low as 0.001% [8].
The molecular basis for chitin synthase inhibition involves specific interactions between urea derivatives and conserved active site residues. Critical binding interactions occur with amino acids such as threonine, methionine, tyrosine, and lysine residues that stabilize the nucleoside moiety of substrates [1] [2]. The peptidyl components of inhibitors extend toward the chitin transport channel, forming extensive interactions with glutamate, aspartate, alanine, and tryptophan residues.
| Target Enzyme | Organism | Inhibitor Type | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|---|---|
| Chitin Synthase 1 (CHS-1) | Saccharomyces cerevisiae | Peptidyl nucleoside | 0.367 | Competitive inhibition | PMC9067983 |
| Chitin Synthase 2 (CHS-2) | Saccharomyces cerevisiae | Benzophenone urea | 2.500 | Non-competitive | PMC3980569 |
| Chitin Synthase 3 (CHS-3) | Saccharomyces cerevisiae | Nikkomycin Z | 0.800 | Substrate analogue | Nature 2023 |
Urea derivatives, particularly those containing aromatic substituents like 1-Methyl-3-[(4-methylbenzoyl)amino]urea, exhibit substantial potential as protein kinase inhibitors for anticancer therapeutics [9] [10]. These compounds target various kinase families through distinct binding mechanisms, achieving selectivity through specific interactions with adenosine triphosphate binding domains and allosteric sites [11] [12].
The anticancer activity of urea derivatives stems from their ability to inhibit receptor tyrosine kinases, serine/threonine kinases, and protein tyrosine kinases that play critical roles in tumorigenesis [9] [13]. Heterocyclic urea derivatives demonstrate particularly potent inhibitory activity against kinases such as cyclin-dependent kinases, Raf kinases, and nicotinamide adenine dinucleotide hydrogen oxidase [9] [10]. The molecular recognition involves hydrogen bonding capabilities of the urea functionality, which stabilizes drug-receptor interactions through donor-acceptor mechanisms [14].
Structure-activity relationship studies reveal that the 4-methylbenzoyl substituent in compounds like 1-Methyl-3-[(4-methylbenzoyl)amino]urea contributes to enhanced biological activity through specific aromatic interactions with kinase binding pockets [15] [16]. The methyl group on the benzene ring provides optimal electronic and steric properties for kinase selectivity, while the urea linkage facilitates crucial hydrogen bonding interactions with hinge region residues [11] [12].
Recent investigations into bis-aryl urea derivatives demonstrate exceptional selectivity profiles among structurally similar kinases [11]. Compounds achieving over 10-fold selectivity between related kinases such as lymphocyte-specific kinase and cellular sarcoma kinase highlight the importance of precise molecular design. The binding affinity correlates strongly with protein-ligand interaction energies and partition coefficient values, with correlation coefficients exceeding 0.9 in predictive models [17] [18].
| Kinase Target | Urea Derivative Class | IC50 (nM) | Selectivity Factor | Cell Line | Reference |
|---|---|---|---|---|---|
| CDK4 | Bis-aryl urea | 201 | 10.2 | HCT116 | PMC4349585 |
| CDK6 | Carnosic acid urea | 150 | 8.5 | SW480 | MDPI 2024 |
| Lck | Peptidomimetic urea | 642 | 15.6 | Jurkat | PMC9067983 |
| c-Src | Benzodiazepinone urea | 6400 | 1.2 | HeLa | J Med Chem 2021 |
| EGFR | Anilinopyrimidine urea | 85 | 25.3 | A549 | Anticancer Agents 2015 |
The compound 1-Methyl-3-[(4-methylbenzoyl)amino]urea exhibits potential for allosteric modulation of enzymatic targets, representing a sophisticated mechanism for achieving enhanced specificity and reduced off-target effects [19] [20]. Allosteric modulators bind to distinct sites on proteins, allowing for subtle and nuanced modulation of protein activity while maintaining natural signaling patterns [19] [21].
Allosteric binding sites exist at multiple locations including extracellular vestibules, intracellular helix ends, and external surfaces at the protein-lipid bilayer interface [19]. The mechanism of allosteric modulation involves conformational changes that alter the protein's affinity for orthosteric ligands or modify catalytic efficiency without directly competing with natural substrates [22] [20]. This approach offers significant advantages including improved specificity, enhanced efficacy, and reduced toxicity compared to traditional competitive inhibitors [20].
Diaryl urea compounds exemplify successful allosteric modulators, particularly in the inhibition of p38 mitogen-activated protein kinase [23]. These compounds stabilize conformations incompatible with adenosine triphosphate binding, achieving picomolar inhibitory potency through allosteric mechanisms [23]. The binding involves specific interactions with unique amino acid residues that are not present in related kinases, thereby conferring exceptional selectivity.
Molecular dynamics simulations reveal dual binding modes for positive allosteric modulators, associated with distinct shapes of allosteric pockets [22]. The conformational flexibility of target proteins enables dynamic communications between conserved amino acid motifs, facilitating allosteric activation mechanisms [22]. These findings provide structural insights for rational design of allosteric modulators targeting similar protein families.
The application of allosteric modulation extends beyond kinases to include G-protein coupled receptors, ion channels, and metabolic enzymes [20] [21]. Computational methodologies including molecular dynamics simulations, enhanced sampling methods, and machine learning approaches have significantly advanced the identification and characterization of allosteric sites [21]. Integration of these computational predictions with experimental validation demonstrates the transformative potential of allosteric drug discovery.
| Target Enzyme | Modulator Type | Binding Site | Kd (μM) | Effect Type | Reference |
|---|---|---|---|---|---|
| p38 MAP kinase | Diaryl urea | Allosteric pocket | 0.1 | Negative modulation | Nature Struct Biol 2002 |
| mGluR5 | Spiro-quinazolinone | Transmembrane domain | 2.4 | Positive modulation | Patents Google 2014 |
| Urease | Thiourea derivative | Metal coordination | 5.8 | Competitive inhibition | Scientific Reports 2020 |
| Adenylate kinase | Urea stabilizer | Conformational site | 53.0 | Conformational stabilization | Chemical Science 2025 |
| Protein kinase A | Cyclic urea | Regulatory domain | 12.3 | Activity enhancement | Biochemistry 2019 |
Molecular docking studies provide essential insights into the binding mechanisms of 1-Methyl-3-[(4-methylbenzoyl)amino]urea with adenosine triphosphate binding domains across diverse protein families [24] [25]. These computational analyses reveal specific interaction patterns that determine binding affinity, selectivity, and inhibitory potency [26] [27].
Adenosine triphosphate binding domains exhibit characteristic structural features including nucleotide binding folds, magnesium coordination sites, and hydrophobic pockets for adenine recognition [24] [28]. Docking studies demonstrate that urea derivatives can achieve high-affinity binding through complementary interactions with these conserved structural elements. Critical binding interactions involve hydrogen bonding with backbone amide groups, electrostatic interactions with charged residues, and hydrophobic contacts with aromatic amino acids [24] [25].
The DosS catalytic domain represents an exemplary target for adenosine triphosphate analogue binding, achieving dissociation constants in the micromolar range despite structural constraints [24]. Molecular dynamics simulations reveal that adenosine triphosphate remains stably bound in the binding pocket for extended periods, with characteristic interactions involving aspartate residues in G-box motifs and threonine residues in G3-boxes [24]. The binding involves coordination of magnesium cations and formation of water-mediated hydrogen bond networks.
Comparative docking analyses across multiple kinase families demonstrate that molecular docking successfully distinguishes inhibitors from non-inhibitors for individual targets, though prediction accuracy depends on structural conformations [26] [27]. The approach achieves promising performance for identifying dual-target kinase inhibitors, particularly for cyclin-dependent kinase and glycogen synthase kinase pairs [26]. However, high false-positive rates necessitate integration with additional virtual screening methodologies for optimal predictions.
The feasibility of molecular docking for drug discovery applications depends critically on the quality of target structures and the sophistication of scoring functions [26] [29]. Advanced methodologies incorporate energetic parameters, partition coefficients, and protein-ligand interaction energies to achieve correlation coefficients exceeding 0.9 with experimental binding affinities [17] [18]. These approaches demonstrate that protein-ligand interaction energies constitute major deterministic factors for ligand binding affinity.
| ATP-Binding Domain | Ligand | Docking Score | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|---|
| DosS catalytic domain | AMP-PNP | -7.189 | -9.2 | H507, R506 | PMC10312584 |
| Kir6.2 channel | ATP analogue | -6.500 | -8.1 | K185, R201 | EMBO J 2005 |
| CBP2 cytoplasmic domain | ATP | -5.620 | -7.3 | Glu288, Phe354 | bioRxiv 2023 |
| Ion pump ATPase | BzATP | -4.800 | -6.5 | Met769, Thr766 | PubMed 3015213 |
| Protein kinase domain | Urea-ATP hybrid | -8.200 | -10.4 | Asp166, Lys72 | J Chem Inf Model 2013 |